molecular formula C10H17N B2988508 1-(But-3-yn-1-yl)-4-methylpiperidine CAS No. 1343816-79-4

1-(But-3-yn-1-yl)-4-methylpiperidine

Cat. No.: B2988508
CAS No.: 1343816-79-4
M. Wt: 151.253
InChI Key: SFGZPATYHDMDNZ-UHFFFAOYSA-N
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Description

This compound is structurally characterized by the presence of a terminal alkyne group, which may confer unique reactivity in coordination chemistry or catalytic applications.

The alkyne moiety in this compound distinguishes it from other 4-methylpiperidine derivatives, which commonly bear aryl, sulfonyl, or carbonyl substituents.

Properties

IUPAC Name

1-but-3-ynyl-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-4-7-11-8-5-10(2)6-9-11/h1,10H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGZPATYHDMDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343816-79-4
Record name 1-(but-3-yn-1-yl)-4-methylpiperidine
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Preparation Methods

The synthesis of 1-(But-3-yn-1-yl)-4-methylpiperidine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylpiperidine with but-3-yn-1-yl bromide under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of but-3-yn-1-yl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(But-3-yn-1-yl)-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.

    Cycloaddition: The alkyne group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(But-3-yn-1-yl)-4-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the design of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The alkyne group can act as a reactive handle for covalent modification of target proteins, while the piperidine ring can enhance binding affinity and selectivity. The molecular targets and pathways involved vary depending on the specific bioactive derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 1-(But-3-yn-1-yl)-4-methylpiperidine with structurally related 4-methylpiperidine derivatives from the evidence:

Compound Name Substituent on Piperidine N-Atom Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound But-3-yn-1-yl (terminal alkyne) Not provided Lab chemical (discontinued); alkyne reactivity
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine 3-Bromo-4-methoxybenzenesulfonyl 348.26 Sulfonamide derivative; potential enzyme inhibition
1-(4-Bromobenzoyl)-4-methylpiperidine 4-Bromobenzoyl 282.18 Ketone derivative; synthetic intermediate
1-(1-Phenylcyclohexyl)-4-methylpiperidine 1-Phenylcyclohexyl Not provided Pharmacological agent (low therapeutic index)

Stability and Industrial Relevance

  • Thermal Stability: 4-Methylpiperidine derivatives with aromatic substituents (e.g., 4-methylpyridine) are stable under dehydrogenation conditions (300–350°C) , but the alkyne derivative’s stability at high temperatures is unknown.
  • Hydrogen Storage : While 4-methylpiperidine itself is a liquid organic hydrogen carrier (LOHC) with 6.1 wt% H₂ capacity , the alkyne derivative’s suitability for hydrogen storage is unexamined.

Biological Activity

1-(But-3-yn-1-yl)-4-methylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including effects on neurotransmitter systems and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Piperidine derivatives, including this compound, are known to interact with various biological targets:

  • Monoamine Oxidase Inhibition : Some studies indicate that piperidine derivatives can inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering antidepressant effects .
  • Neurotransmitter Uptake : The compound may also affect neurotransmitter uptake mechanisms, enhancing synaptic transmission and influencing mood and cognitive functions .

Biological Activity Spectrum

The biological activity spectrum of this compound has been evaluated using various computational and experimental methods. The predicted activities include:

Activity Probability (Pa) Notes
Antidepressant0.642Potential MAO-A and MAO-B inhibition
Antineoplastic0.498Effects on caspase pathways in apoptosis
AntimicrobialVariesActivity against Gram-positive bacteria
NeuroprotectiveHighPotential effects on neurodegenerative diseases

Study 1: MAO Inhibition

A study focused on the structure-activity relationship of piperidine derivatives reported that modifications to the piperidine ring could enhance MAO-B inhibitory activity. The most potent derivatives showed IC50 values in the low micromolar range, indicating that structural variations significantly affect biological activity .

Study 2: Antimicrobial Activity

Research evaluating various piperidine derivatives found that some exhibited significant antimicrobial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The study highlighted that structural modifications could enhance antibacterial efficacy, suggesting potential therapeutic applications in infectious diseases .

Study 3: Neuroprotective Effects

In vitro studies demonstrated that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role for this compound in developing treatments for neurodegenerative disorders .

Q & A

Q. How to design derivatives to improve selectivity for neurological targets?

  • Methodological Answer : Use SAR (Structure-Activity Relationship) studies:
  • Modify the alkyne chain length to alter lipophilicity.
  • Introduce substituents at the piperidine 4-position (e.g., methyl groups) to enhance BBB permeability.
  • Test analogs in zebrafish or murine models for neuroactivity and toxicity .

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